molecular formula C13H8Cl2N6O B12205215 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B12205215
M. Wt: 335.15 g/mol
InChI Key: TZYVNIUJBZEVLD-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of pyridine derivatives followed by the introduction of the tetrazole group through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic certain biological functionalities, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloropyridine-4-carboxamide: Lacks the tetrazole group, which may result in different biological activities and chemical properties.

    N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide: Lacks the chlorine substituents, potentially affecting its reactivity and interactions.

Uniqueness

2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to the presence of both chlorine atoms and the tetrazole moiety, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8Cl2N6O

Molecular Weight

335.15 g/mol

IUPAC Name

2,6-dichloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8Cl2N6O/c14-11-4-8(5-12(15)18-11)13(22)17-9-2-1-3-10(6-9)21-7-16-19-20-21/h1-7H,(H,17,22)

InChI Key

TZYVNIUJBZEVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

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